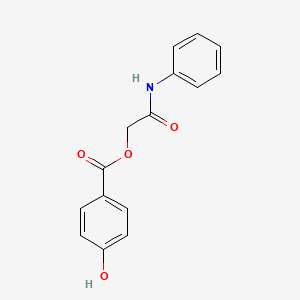

2-anilino-2-oxoethyl 4-hydroxybenzoate

Description

Properties

IUPAC Name |

(2-anilino-2-oxoethyl) 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-13-8-6-11(7-9-13)15(19)20-10-14(18)16-12-4-2-1-3-5-12/h1-9,17H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDKOTCCQNAJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action

Target of Action

The primary target of 2-anilino-2-oxoethyl 4-hydroxybenzoate, also known as AOH1996, is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA. PCNA is crucial in the body for DNA repair, but targeting it is difficult because of its role in healthy cells.

Mode of Action

AOH1996 interacts with its target, caPCNA, by inhibiting its function. This selective targeting of caPCNA allows for the potential to kill cancer cells without affecting healthy tissues.

Biochemical Pathways

It is known that pcna plays a crucial role in dna replication and repair within tumors. By inhibiting caPCNA, AOH1996 interferes with these processes, leading to cell cycle arrest and apoptotic cell death in a variety of cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Stability : Halogenated analogs (e.g., bromo-substituted derivatives in ) may exhibit greater stability due to electron-withdrawing effects, whereas methoxy or ethoxy groups (e.g., ) could improve solubility via polar interactions.

Q & A

Q. What are the established synthetic routes for 2-anilino-2-oxoethyl 4-hydroxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate, was synthesized by reacting 4-hydroxybenzoic acid with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) using potassium carbonate as a base, yielding 92.8% after recrystallization . Key optimization factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Room temperature minimizes side reactions.

- Purification : Recrystallization from ethanol improves purity.

Table 1 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | DMF | 92.8% |

| Base | K₂CO₃ | 92.8% |

| Time | 2 hours | 92.8% |

Q. How is the crystal structure of this compound characterized?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For structural refinement, the SHELX suite (e.g., SHELXL) is widely used to resolve hydrogen bonding networks and intermolecular interactions . Steps include:

Data collection : High-resolution diffraction data at low temperatures (e.g., 120 K) to reduce thermal motion .

Refinement : SHELXL refines atomic positions, with free refinement for hydrogen atoms attached to oxygen .

Validation : Check for R-factor convergence (e.g., R₁ < 0.05).

Q. What analytical methods are suitable for identifying this compound in mixtures?

Methodological Answer:

- TLC : For preliminary identification, use silica gel plates with UV detection. Ethyl acetate/hexane mixtures (e.g., 3:7) separate polar groups like anilino and benzoate .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients provide high-resolution separation. Mass spectrometry confirms molecular ions (e.g., [M+H]⁺).

- FT-IR : Compare experimental spectra (e.g., O–H stretch at 3200 cm⁻¹) with computed DFT spectra (R² = 0.995 correlation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from polymorphism or solvent effects. Strategies include:

- Multi-technique validation : Cross-validate NMR (¹H/¹³C), SCXRD, and IR data. For example, SCXRD can confirm hydrogen bonding patterns conflicting with NMR solvent shifts .

- Computational modeling : Use Density Functional Theory (DFT) to simulate spectra under varying conditions (e.g., solvent dielectric constant) .

- Dynamic NMR : Study temperature-dependent conformational changes affecting signal splitting.

Q. What computational approaches elucidate the electronic properties of this compound?

Methodological Answer:

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (ΔE) using Gaussian 09W with 6-311G(d,p) basis sets. A lower ΔE (e.g., 4.5 eV) indicates higher reactivity .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O–H⋯O hydrogen bonds) from SCXRD data .

- Molecular Dynamics (MD) : Simulate solvation effects on stability using GROMACS with explicit solvent models.

Q. How does this compound interact with enzymes like 4-hydroxybenzoate hydroxylase?

Methodological Answer:

- Enzymatic Assays : Monitor NADH consumption (stoichiometric with substrate conversion) using UV-Vis spectroscopy .

- Docking Studies : Use AutoDock Vina to predict binding modes. The anilino group may occupy hydrophobic pockets, while the benzoate interacts with catalytic residues.

- Kinetic Analysis : Determine Michaelis-Menten parameters (Km, Vmax) for substrate analogs. Substituents on the aromatic ring (e.g., Cl, F) alter enzyme affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.